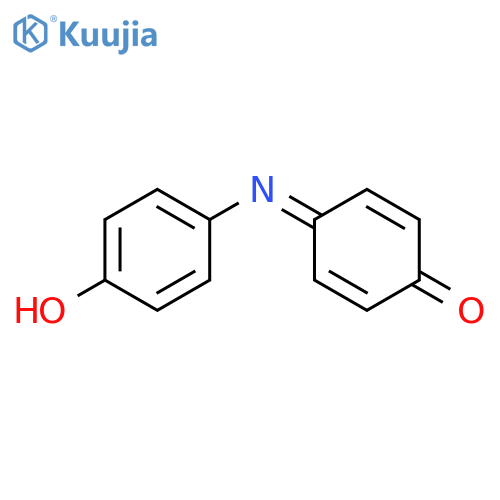Cas no 500-85-6 (Indophenol)
インドフェノールは、酸化還元指示薬として広く利用される有機化合物です。その特筆すべき特性は、明確な色変化(無色から青色)を示すことで、微量の酸化剤や還元剤の検出に極めて高い感度を発揮します。生化学分野では、特にビタミンC(アスコルビン酸)の定量分析に用いられる標準試薬です。他の類似指示薬と比較して、pH 4~9の広範囲で安定した呈色反応を示し、反応速度も迅速であるため、実験の再現性と効率性が求められる場面で重宝されます。さらに、水溶性に優れ、各種緩衝液との親和性が高いため、複雑な生体サンプル中の分析にも適しています。

Indophenol structure
商品名:Indophenol
Indophenol 化学的及び物理的性質
名前と識別子
-
- 2,5-Cyclohexadien-1-one,4-[(4-hydroxyphenyl)imino]-
- Indophenol
- 4-(4-hydroxyphenyl)iminocyclohexa-2,5-dien-1-one
- N-(p-Hydroxyphenyl)-p-benzoquinone Monoimine
- [1,4]Benzochinon-mono-(4-hydroxy-phenylimin)
- [1,4]benzoquinone-mono-(4-hydroxy-phenylimine)
- 2,5-Cyclohexadien-1-one,4-[(4-hydroxyphenyl)imino]
- 4-((4-Hydroxyphenyl)imino)-2,5-cyclohexadien-1-one
- Benzochinon-(1.4)-mono-(4-oxy-anil)
- EINECS 207-913-5
- N-(4-Hydroxyphenyl)-p-benzoquinone monoimine
- Phenolindophenol
- CHEBI:50428
- 4-(4-hydroxyphenylimino)cyclohexa-2,5-dienone
- 4-[(4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one
- DTXSID2075425
- PD117935
- Benzenoneindophenol
- Q412974
- MFCD00001621
- SCHEMBL35153
- NS00032001
- 2,5-Cyclohexadien-1-one, 4-[(4-hydroxyphenyl)imino]-
- 500-85-6
- Indophenol, for microscopy
- CHEMBL3306923
- AKOS015916568
- phenol-indophenol
- FT-0627230
- 4-[(4-Hydroxyphenyl)imino]-2,5-cyclohexadien-1-one #
- BW444H326B
- UNII-BW444H326B
- 4-((4-Hydroxyphenyl)imino)cyclohexa-2,5-dienone
- A827967
- 2,5-Cyclohexadien-1-one, 4-((4-hydroxyphenyl)imino)-
- DB-051727
- Indophenol (8CI)
- 2,5-Cyclohexadien-1-one, 4-(4-hydroxyphenyl)imino-
- DTXCID8040771
- 4-((4-hydroxyphenyl)imino)cyclohexa-2,5-dien-1-one
-
- MDL: MFCD00001621
- インチ: InChI=1S/C12H9NO2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14H
- InChIKey: RSAZYXZUJROYKR-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CC(=C1)O)N=C2C=CC(=O)C=C2
計算された属性
- せいみつぶんしりょう: 199.06300
- どういたいしつりょう: 199.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 49.7Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: >300 °C (lit.)
- ようかいど: Solubility Insoluble in water; soluble in ethanol
- PSA: 49.66000
- LogP: 2.15980
- 酸性度係数(pKa): 8.1, 9.4, 10.6(at 25℃)
- 最大波長(λmax): 602nm
- 酸塩基指示剤の変色ph値範囲: Red (6.3) to blue (12.3)
- ようかいせい: 未確定
Indophenol セキュリティ情報
Indophenol 税関データ
- 税関コード:2925290090
- 税関データ:
中国税関コード:
2925290090概要:
2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Indophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-215172-1 g |
Indophenol, |
500-85-6 | 1g |
¥699.00 | 2023-07-10 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028425-1g |
Indophenol |
500-85-6 | - | 1g |
¥1200 | 2024-05-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-TN939-200mg |
Indophenol |
500-85-6 | 200mg |
¥314.0 | 2022-02-28 | ||
| 1PlusChem | 1P00DF5R-1g |
INDOPHENOL |
500-85-6 | 1g |
$163.00 | 2024-05-01 | ||
| abcr | AB154639-25 g |
Indophenol |
500-85-6 | 25g |
€528.60 | 2023-05-08 | ||
| TRC | I644200-100mg |
Indophenol |
500-85-6 | 100mg |
$207.00 | 2023-05-18 | ||
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | DI6243-1g |
Indophenol |
500-85-6 | 1g |
¥1220元 | 2023-09-15 | ||
| eNovation Chemicals LLC | D963420-1g |
INDOPHENOL |
500-85-6 | N/A | 1g |
$195 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I914870-5g |
Indophenol |
500-85-6 | 95% | 5g |
2,520.00 | 2021-05-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-215172A-5g |
Indophenol, |
500-85-6 | 5g |
¥2670.00 | 2023-09-05 |
Indophenol 関連文献
-
1. The aerobic oxidation of leuco phenol indophenolsJ. H. Baxendale,S. Lewin Trans. Faraday Soc. 1946 42 126
-
Qing Han,Haimiao Jiao,Lunqiao Xiong,Junwang Tang Mater. Adv. 2021 2 564
-
Andrew J. Ingram,Cornelia L. Boeser,Richard N. Zare Chem. Sci. 2016 7 39
-
Sai Sun,Xiaoxuan Yang,Siqi Li,Xinyu Chen,Ke Li,Jiaqi Lv,Wenwen Wang,Dongming Cheng,Yong-Hui Wang,Hong-Ying Zang Catal. Sci. Technol. 2021 11 2589
-
5. 621. N-arylglycosylaminesS. Bayne,W. H. Holms J. Chem. Soc. 1952 3247
500-85-6 (Indophenol) 関連製品
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:500-85-6)Indophenol

清らかである:99%
はかる:25g
価格 ($):313.0